![molecular formula C15H20N4O2 B2364121 (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034555-35-4](/img/structure/B2364121.png)
(3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
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Overview
Description
(3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications due to its unique chemical properties.
Scientific Research Applications
- BRD4 Inhibition : BRD4 inhibitors have shown promise in cancer therapy. Specifically, they target the bromodomain and extra-terminal (BET) proteins, which play a crucial role in gene regulation. The compound has been evaluated for its inhibitory activity against BRD4, particularly in treating triple-negative breast cancer (TNBC) .
Bioorganic Chemistry
In the realm of bioorganic chemistry, scientists have investigated the compound’s interactions with biological macromolecules. Notable applications include:
- Enzyme Inhibition : Researchers have explored its potential as an enzyme inhibitor. Understanding its binding affinity and mechanism of action can lead to the development of therapeutic agents .
- Crystal Structure Analysis : The compound’s crystal structure has been characterized, providing insights into its conformation and packing .
Computational Chemistry
Computational methods, such as density functional theory (DFT), have been employed to study the compound’s properties. Noteworthy applications include:
- DFT Calculations : Researchers have used the B3LYP method to optimize the molecule’s structure. Comparing the results with experimental data helps validate theoretical predictions .
Synthetic Chemistry
The compound’s synthesis and characterization have been investigated. Synthetic chemists have explored its reactivity and transformations. Key points include:
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, including enzymes and receptors involved in cellular processes .
Mode of Action
It’s suggested that it may interact with its targets, leading to changes in their function . This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s predicted properties suggest it has a boiling point of 3596±520 °C and a density of 150±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10-14(11(2)21-17-10)15(20)19-8-4-12(5-9-19)13-6-7-18(3)16-13/h6-7,12H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPHFYGUFPUNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C3=NN(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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